5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane
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Overview
Description
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[321]octane is a heterocyclic compound that features a unique bicyclic structure fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as POCl3, PCl5, and PPA, which facilitate the cyclization process . Additionally, iodine-mediated protocols have been developed for the synthesis of oxadiazole derivatives, involving sequential condensation followed by oxidative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to inhibit the NF-κB signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to bind to and modulate the activity of key proteins in this pathway is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A related compound with similar structural features but different functional groups.
3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Another oxadiazole derivative with distinct substituents and biological activities.
Uniqueness
5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane stands out due to its unique bicyclic structure fused with an oxadiazole ring, which imparts specific electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is essential.
Properties
CAS No. |
828255-55-6 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-5-(1-oxido-1-azoniabicyclo[3.2.1]octan-5-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O2/c1-8-11-12-9(15-8)10-3-2-5-13(14,7-10)6-4-10/h2-7H2,1H3 |
InChI Key |
DVBUHGZFFKCYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C23CCC[N+](C2)(CC3)[O-] |
Origin of Product |
United States |
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